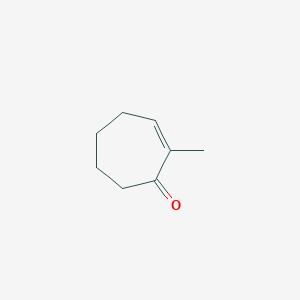

2-Methylcyclohept-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohept-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7-5-3-2-4-6-8(7)9/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEGBZRAOCYTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500925 | |

| Record name | 2-Methylcyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65371-57-5 | |

| Record name | 2-Methylcyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for α,β Unsaturated Cyclic Ketones

Strategic Approaches to Cycloheptenone Skeletons

The construction of the seven-membered ring of a cycloheptenone presents unique challenges compared to the more common five- and six-membered rings. Intramolecular reactions are often employed to overcome the unfavorable entropic factors associated with the formation of such medium-sized rings.

Several classical and modern synthetic reactions have been adapted for the synthesis of methylated cyclic enones. These methods provide a toolbox for chemists to construct these valuable molecular scaffolds.

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings. wikipedia.orgnih.gov It is a concerted [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). wikipedia.org The reaction proceeds by the simultaneous formation of two new carbon-carbon sigma bonds and a new pi bond, leading to a cyclohexene derivative. wikipedia.orgmasterorganicchemistry.com

While the Diels-Alder reaction directly forms a six-membered ring, it can be a key step in a multi-step synthesis of larger rings like cycloheptenones through subsequent ring expansion reactions. For instance, a substituted cyclohexene product from a Diels-Alder reaction could undergo a variety of transformations, such as a Tiffeneau-Demjanov rearrangement or a related homologation, to expand the ring to the desired seven-membered system. The regiochemistry and stereochemistry of the Diels-Alder reaction are well-defined, offering a high degree of control over the structure of the initial cyclic product. wikipedia.org The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction. organic-chemistry.orgyoutube.com

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone, also known as an acyloin. wikipedia.orgchemistnotes.com This reaction is particularly useful for the formation of cyclic systems via an intramolecular reaction of a diester. bspublications.netorganic-chemistry.org The intramolecular acyloin condensation has been successfully employed to synthesize rings of various sizes, including medium and large rings. organic-chemistry.org

A significant modification of the acyloin condensation, developed by Rühlmann, involves the use of trimethylsilyl chloride as a trapping agent for the intermediate enediolate dianion. wikipedia.org This modification generally leads to improved yields. The resulting bis-silyloxyalkene can then be hydrolyzed to the acyloin. For the synthesis of a cycloheptenone derivative, a suitable diethyl or dimethyl ester of a nine-carbon dicarboxylic acid could be subjected to intramolecular acyloin condensation to form the corresponding seven-membered cyclic acyloin. Subsequent dehydration of the α-hydroxy ketone can then introduce the double bond to yield the α,β-unsaturated ketone.

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction has become a valuable tool in organic synthesis for the construction of the cyclopentenone ring system, which is a common motif in natural products. wikipedia.org The mechanism is proposed to involve a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org

The reaction is typically carried out under acidic conditions, and various Lewis and Brønsted acids can be used as catalysts. organicreactions.org The versatility of the Piancatelli rearrangement allows for the synthesis of a wide range of substituted cyclopentenones. nih.gov While this reaction directly leads to five-membered rings, its principles of acid-catalyzed rearrangement and cyclization are relevant to the broader field of cyclic enone synthesis. The development of analogous rearrangements for the synthesis of larger ring systems is an area of ongoing research.

The formation of α,β-unsaturated cyclic ketones can also be achieved through the cyclization of acyclic precursors containing appropriate functional groups. One common strategy is the intramolecular aldol condensation. Acyclic diketones or keto-aldehydes can undergo base- or acid-catalyzed intramolecular aldol reaction to form a β-hydroxy cyclic ketone, which then dehydrates to the corresponding α,β-unsaturated cyclic ketone. The regioselectivity of the initial enolate formation is a key factor in determining the size of the ring formed.

Another important method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. pnrjournal.com While this is a classic method for cyclohexenone synthesis, the underlying principles of sequential bond formation and cyclization can be adapted for the synthesis of other ring sizes. For the construction of a seven-membered ring like in 2-methylcyclohept-2-en-1-one, an intramolecular Michael addition or other conjugate addition reactions could be envisioned as a key ring-closing step.

Palladium-catalyzed oxidative cyclization of enynes or dienes represents a more modern approach to the synthesis of cyclic ketones. acs.orgnih.gov These methods often proceed under mild conditions and can provide access to complex cyclic structures.

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. 13.235.221 It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

For a molecule like this compound, a retrosynthetic analysis would identify the key structural features: the seven-membered ring and the α,β-unsaturated ketone functionality. A primary disconnection would be of the carbon-carbon double bond, suggesting that the enone could be formed from a corresponding β-hydroxy ketone via dehydration. This β-hydroxy ketone could, in turn, be the product of an intramolecular aldol reaction of a 1,6-diketone.

A key consideration in the retrosynthesis of cyclic compounds is the identification of bond disconnections that lead to acyclic precursors amenable to efficient cyclization. youtube.com For medium-sized rings like cycloheptenone, intramolecular reactions are generally favored to overcome the entropic barrier to cyclization. youtube.com

Existing Routes to Related Methylated Cyclic Enones

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of this compound requires advanced synthetic techniques that can control the three-dimensional arrangement of atoms.

Asymmetric Catalysis in Conjugate Addition Reactions

Asymmetric conjugate addition is a powerful method for creating chiral centers in α,β-unsaturated systems. This reaction involves the 1,4-addition of a nucleophile to the enone, guided by a chiral catalyst to produce an enantioenriched product. mdpi.comrsc.orgnih.gov

While extensive research has focused on five- and six-membered rings, studies on cycloheptenone systems demonstrate the viability of this approach for seven-membered rings. For instance, the copper-catalyzed conjugate addition of Grignard reagents to the parent cycloheptenone has been shown to proceed with high enantioselectivity. In one notable example, the addition of n-butylmagnesium chloride (n-BuMgCl) to 2-cyclohepten-1-one, using a chiral copper catalyst, yielded the corresponding β-alkylated ketone with an impressive 92% enantiomeric excess (ee). This highlights the potential for applying similar catalytic systems to achieve high stereocontrol in the synthesis of derivatives like this compound.

Organocatalysis also presents a robust strategy for these transformations. nih.govresearchgate.net Chiral amines, such as those derived from pyrrolidine, can activate cyclic enones by forming a chiral enamine intermediate, which then reacts with a nucleophile. rsc.org This methodology has been widely applied to various Michael acceptors, including nitroalkenes, offering a metal-free alternative for generating stereocenters with high fidelity. mdpi.comnih.gov

| Enone | Nucleophile | Catalyst System | Enantiomeric Excess (ee) |

| 2-Cyclohepten-1-one | n-BuMgCl | Copper/Chiral Ligand | 92% |

| 2-Cyclopenten-1-one | MeMgBr | Copper/Rev-Josiphos | 95% (cis), 92% (trans) |

| 2-Methylcyclopentenone | Grignard Reagents | Copper/Rev-Josiphos | High |

Chemoenzymatic Resolution of Racemic Intermediates

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures of chiral intermediates. Kinetic resolution, a common chemoenzymatic strategy, involves an enzyme selectively reacting with one enantiomer of a racemic pair, leaving the other enantiomer unreacted and thus enantioenriched. researchgate.net

This technique is particularly effective for resolving racemic alcohols, which are common precursors to ketones. For example, a racemic mixture of 2-methylcyclohept-2-en-1-ol, the precursor alcohol to the target ketone, could potentially be resolved using a lipase enzyme. Lipases are frequently used to selectively acylate one enantiomer of an alcohol, allowing for the easy separation of the acylated product from the unreacted enantiomeric alcohol. While specific studies on the chemoenzymatic resolution of intermediates for this compound were not identified, the principle is widely applied in organic synthesis for producing enantiomerically pure compounds. nih.gov

Chiral Auxiliary and Substrate-Controlled Stereochemistry

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. princeton.edu In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate. Its inherent chirality then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

Commonly used chiral auxiliaries include oxazolidinones and derivatives of ephedrine. For the synthesis of a substituted cycloheptenone, a chiral auxiliary could be appended to a precursor molecule to direct a key bond-forming step, such as an alkylation or a conjugate addition. The steric hindrance and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thereby creating the desired stereocenter.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an advanced technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. princeton.eduwikipedia.org This is a significant improvement over traditional kinetic resolution, which has a maximum theoretical yield of 50%. princeton.edu

DKR combines the enzymatic selectivity of kinetic resolution with a second catalytic process that continuously racemizes the slower-reacting enantiomer. princeton.eduwikipedia.org This in-situ racemization ensures that the enzyme always has a supply of the faster-reacting enantiomer, driving the reaction to completion and forming a single stereoisomeric product. wikipedia.org This process is often achieved by pairing an enzyme, like a lipase, with a metal catalyst (commonly ruthenium-based) that facilitates the racemization. nih.govprinceton.edu While specific applications of DKR to the synthesis of this compound are not documented in the provided search results, the strategy has been successfully applied to a wide range of chiral alcohols and ketones, including derivatives of cyclopentenone. princeton.edunih.gov

Table 2: Comparison of Resolution Strategies

| Strategy | Maximum Theoretical Yield | Key Feature |

| Kinetic Resolution | 50% | Enzyme selectively reacts with one enantiomer of a racemic mixture. |

| Dynamic Kinetic Resolution | 100% | Combines enzymatic resolution with in-situ racemization of the substrate. |

One-Pot and Cascade Synthetic Sequences

One-pot and cascade reactions enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. This approach reduces waste, saves time, and can lead to the construction of complex molecules in a more streamlined fashion.

Tandem Conjugate Addition and Alkylation Reactions

A powerful one-pot strategy for synthesizing substituted cyclic ketones involves a tandem sequence of conjugate addition followed by the trapping of the resulting enolate with an electrophile, such as an alkyl halide. beilstein-journals.orgnih.gov This approach allows for the formation of two new carbon-carbon bonds and the creation of up to two new stereocenters in a single, highly controlled process.

For instance, the copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ketone generates a chiral magnesium enolate. nih.gov This intermediate can then be trapped in the same pot by adding an alkylating agent. This methodology has been effectively used for five-membered ring systems, such as the reaction of Grignard reagents with 2-methylcyclopentenone, to produce 2,3-disubstituted cyclopentanones in high yields and enantiomeric purities. beilstein-journals.orgnih.gov The principles of this tandem reaction are directly applicable to the synthesis of substituted cycloheptenones like this compound. nih.govresearchgate.net

Domino Mukaiyama-Michael Reactions in Polycyclic System Construction

The Mukaiyama-Michael reaction is a cornerstone in carbon-carbon bond formation, involving the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, typically activated by a Lewis acid. nih.gov This reaction has been ingeniously incorporated into domino or cascade sequences, enabling the rapid construction of complex molecular architectures from simple precursors in a single pot. wur.nlsemanticscholar.org

In a domino Mukaiyama-Michael sequence, the initial conjugate addition generates a new silyl enol ether intermediate. This intermediate can then participate in a subsequent reaction, such as a second Michael addition, leading to the formation of polycyclic systems. wur.nl For instance, the reaction of the silyl enol ether of cyclohexanone (B45756) with an enone like methyl vinyl ketone can initiate a cascade that results in tricyclic compounds through sequential Michael additions and a final cyclization. wur.nl This powerful strategy streamlines the synthesis of intricate ring systems by forming multiple bonds in one operation, enhancing step- and pot-economy. researchgate.net

Organocatalysis has further expanded the utility of this reaction, enabling highly enantioselective transformations. nih.govprinceton.edu Chiral catalysts, such as diphenylprolinol silyl ethers, can mediate domino Michael/Michael reactions to produce bicyclic systems with excellent control over stereochemistry. researchgate.net These methods highlight the versatility of the Mukaiyama-Michael reaction in building complex cyclic and polycyclic ketones.

Table 1: Representative Domino Mukaiyama-Michael Reaction

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product Type |

|---|---|---|---|---|

| Silyl enol ether of cyclohexanone | Methyl vinyl ketone | TrSbCl6 | One-pot domino sequence | Tricyclic compound wur.nl |

Aldol/Michael Cascade Pathways

The combination of the Michael addition and the Aldol condensation in a cascade sequence is a classic and powerful strategy for the synthesis of cyclic α,β-unsaturated ketones. youtube.com This pathway, famously known as the Robinson annulation, facilitates the formation of a new six-membered ring onto an existing ketone. masterorganicchemistry.com

The sequence begins with a Michael addition, which involves the 1,4-conjugate addition of an enolate to an α,β-unsaturated carbonyl compound. pressbooks.pub This step creates a larger molecule, typically a 1,5-dicarbonyl compound. pressbooks.pubyoutube.com Following the Michael addition, the newly formed dicarbonyl intermediate undergoes an intramolecular Aldol condensation. masterorganicchemistry.com In this step, an enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl carbon, leading to cyclization and the formation of a new ring. masterorganicchemistry.com Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone product. masterorganicchemistry.com

While the Robinson annulation is highly effective for synthesizing six-membered rings due to their thermodynamic stability, the general principle of an Aldol/Michael cascade can be adapted for other ring systems. masterorganicchemistry.compressbooks.pub The success of the cyclization step is often dependent on the stability of the resulting ring structure.

Table 2: General Aldol/Michael Cascade Pathway

| Step | Reaction Type | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Michael Addition | 1,5-Dicarbonyl Compound | An enolate adds to an α,β-unsaturated ketone to form a new C-C bond. pressbooks.pubyoutube.com |

| 2 | Intramolecular Aldol Condensation | Cyclic β-Hydroxy Ketone | The 1,5-dicarbonyl intermediate cyclizes via an internal Aldol reaction. masterorganicchemistry.com |

Utilization of Specialized Reagents in Enone Construction

Specialized reagents containing both phosphorus and sulfur have been developed to provide precise control in the synthesis of functionalized cyclic enones. α-Phosphoryl sulfoxides, for example, are utilized in Horner-Wittig type reactions to construct the enone framework. scispace.com

The synthetic utility of these reagents lies in their ability to act as precursors to a stabilized carbanion. Upon treatment with a base, the α-carbon of the phosphoryl sulfoxide (B87167) is deprotonated. This nucleophilic carbanion can then react with a carbonyl compound, such as a cyclic ketone. The ensuing reaction pathway, akin to a Horner-Wadsworth-Emmons reaction, results in the formation of a new carbon-carbon double bond, yielding a vinyl sulfoxide. scispace.com

The resulting α,β-unsaturated sulfoxide is a versatile intermediate. The sulfoxide group can be subsequently removed or transformed, leaving the α,β-unsaturated ketone. This methodology offers a controlled way to introduce the carbon-carbon double bond essential to the enone structure and can be applied to the synthesis of various functionalized cyclic systems.

Fundamental Chemical Transformations

The dual electrophilicity of α,β-unsaturated ketones governs their participation in several fundamental reactions, including additions, oxidations, and reductions. The specific outcome often depends on the nature of the reagents and reaction conditions.

Michael Addition Reactions with Nucleophiles

The Michael addition, or conjugate 1,4-addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile (Michael donor) attacks the electrophilic β-carbon of the enone (Michael acceptor). This process is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

The general mechanism proceeds in three steps:

Formation of a nucleophile, often a resonance-stabilized carbanion like an enolate.

The nucleophile attacks the β-carbon of the enone, pushing electrons through the conjugated system to form a new enolate intermediate.

The intermediate enolate is protonated by a proton source (such as the solvent or a mild acid) to yield the final 1,4-addition product.

A wide variety of nucleophiles can act as Michael donors. The choice between 1,4-addition and 1,2-addition (direct attack on the carbonyl carbon) is often dictated by the "hardness" or "softness" of the nucleophile, a concept described by Hard-Soft Acid-Base Theory (HSAB). "Soft" nucleophiles, which are typically larger, more polarizable, and have a lower charge density, preferentially undergo 1,4-addition. In contrast, "hard" nucleophiles, which are smaller and have a higher charge density, tend to favor 1,2-addition.

| Nucleophile Type | Examples | Predominant Addition Type |

| Soft Nucleophiles | Organocuprates (Gilman reagents), Enolates, Amines, Thiols, Cyanide | 1,4-Conjugate Addition (Michael) |

| Hard Nucleophiles | Organolithium reagents, Grignard reagents, Hydrides (e.g., LiAlH₄) | 1,2-Direct Addition |

Oxidation Reactions (e.g., to Enone Oxides)

The carbon-carbon double bond in α,β-unsaturated cyclic ketones can be oxidized to form an epoxide, resulting in an α,β-epoxy ketone, also known as an enone oxide. A common method for this transformation is the Weitz-Scheffer epoxidation, which utilizes a nucleophilic oxidant under basic conditions. nih.gov Typically, hydrogen peroxide or an organic hydroperoxide (like tert-butyl hydroperoxide) is used in the presence of a base such as sodium hydroxide (B78521). nih.govorganic-chemistry.org

The mechanism involves a two-step sequence:

Nucleophilic Conjugate Addition : The hydroperoxide anion, formed by deprotonation of the hydroperoxide by the base, acts as a nucleophile and attacks the β-carbon of the enone. This 1,4-addition generates a peroxide enolate intermediate. nih.govchemtube3d.comchemtube3d.com

Intramolecular Substitution : The enolate oxygen then acts as an internal nucleophile, attacking the adjacent oxygen atom and displacing the hydroxide leaving group. This ring-closing step breaks the weak peroxide (O-O) bond and forms the three-membered epoxide ring. nih.govthieme-connect.de

This reaction is highly effective for electron-deficient alkenes like those in enones and can be performed under mild conditions, often yielding the corresponding epoxides in high yields. nih.gov Asymmetric versions of this epoxidation have been developed using chiral catalysts to produce enantiomerically enriched epoxy ketones, which are valuable synthetic intermediates. nih.govacs.org

Reduction Reactions (e.g., to Cyclic Enols and Alcohols)

The reduction of α,β-unsaturated cyclic ketones can yield three main types of products, depending on the reagents and conditions employed: the saturated ketone, the allylic alcohol, or the saturated alcohol.

1,4-Reduction (Conjugate Reduction) : This pathway selectively reduces the carbon-carbon double bond, leaving the carbonyl group intact and producing a saturated ketone. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). youtube.com Other methods include the use of copper hydride reagents or transfer hydrogenation with agents like ammonium (B1175870) formate. rsc.orgorganic-chemistry.org

1,2-Reduction : This involves the selective reduction of the carbonyl group to a hydroxyl group, preserving the C=C double bond and forming a cyclic allylic alcohol, such as 2-methylcyclohept-2-en-1-ol. The Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for achieving this chemoselectivity. libretexts.orgorganic-chemistry.org The CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring hydride attack at that position.

Complete Reduction : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forceful catalytic hydrogenation conditions can reduce both the alkene and the carbonyl group, resulting in a saturated alcohol (e.g., 2-methylcycloheptanol). lew.ro

| Reaction Type | Reagent(s) | Product |

| 1,4-Reduction | H₂/Pd-C; Copper Hydrides | Saturated Ketone (2-Methylcycloheptanone) |

| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol (2-Methylcyclohept-2-en-1-ol) |

| Complete Reduction | LiAlH₄; Raney Ni-Al | Saturated Alcohol (2-Methylcycloheptanol) |

Nucleophilic Substitution Processes

While direct nucleophilic substitution at the sp²-hybridized carbons of the enone system is uncommon, α,β-unsaturated cyclic ketones can undergo reactions that result in a net substitution through an addition-elimination mechanism, often referred to as nucleophilic vinylic substitution. This typically requires a leaving group at the β-position.

More relevant to the reactivity of the parent enone is the concept of vinylogy . The electronic effects of the carbonyl group are transmitted through the conjugated π-system, making the γ-carbon (the carbon adjacent to the double bond, C4) susceptible to deprotonation and subsequent reaction with electrophiles. acs.org This vinylogous reactivity allows the enone to act as an extended enolate. Organocatalyzed reactions have been developed that exploit this principle, enabling asymmetric annulations at the γ-position of cyclic enones with electrophiles like α,β-unsaturated aldehydes. nih.govdntb.gov.ua This strategy leads to the formation of complex fused carbocyclic structures with high stereoselectivity. nih.gov

Mechanistic Investigations of Intramolecular Rearrangements

The formation of cyclic ketones can sometimes be achieved through complex intramolecular rearrangements of acyclic precursors. The study of these mechanisms provides fundamental insight into chemical reactivity and biosynthetic pathways.

Vinyl Allene (B1206475) Oxide to Cycloalkenone Rearrangement Mechanisms

The rearrangement of vinyl allene oxides to form cycloalkenones (specifically cyclopentenones in most studies) is a significant transformation found in the biosynthesis of signaling molecules in plants and corals, such as jasmonates. rsc.org Theoretical studies using density functional theory (DFT) have been crucial in elucidating the complex mechanisms of this reaction. rsc.orgrutgers.edunih.gov

Two primary mechanistic pathways have been investigated:

Concerted Pathway : This mechanism is described as a concerted, Sₙ2-like process where the π-electrons of the vinyl group attack the epoxide carbon, leading to the simultaneous cleavage of the C-O bond and formation of the new C-C bond. rutgers.edunih.gov This pathway is often torquoselective, meaning the stereochemistry of the starting allene oxide influences the stereochemistry of the final cyclopentenone product. rutgers.edunih.gov

Stepwise Pathway : This pathway involves the initial cleavage of the epoxide C-O bond to form a short-lived biradical or zwitterionic oxidopentadienyl intermediate. rutgers.edunih.gov This intermediate can then undergo cyclization to form the five-membered ring. This stepwise process is generally not torquoselective because the planar intermediate can cyclize through different conrotatory paths. rutgers.edu

More recent computational studies have proposed an alternative stepwise mechanism that is competitive with or favored over the concerted pathway, particularly for Z-allene oxides. rsc.org This mechanism involves:

Ring Opening : The oxirane (epoxide) ring opens to form a vinylcyclopropanone intermediate.

Sigmatropic Rearrangement : The vinylcyclopropanone then undergoes a rsc.orgorganic-chemistry.org-C sigmatropic rearrangement to yield the final cycloalkenone product. rsc.org

The preference for one mechanism over another is influenced by factors such as the geometry (E/Z) of the allene oxide double bond and the nature of the substituents. rsc.orgrutgers.edu While these studies have focused on the formation of five-membered rings, the fundamental principles of these mechanistic pathways are applicable to the formation of larger ring systems like cycloheptenones.

Concerted and Stepwise Pathways

Chemical reactions can proceed through different mechanisms, broadly categorized as concerted or stepwise pathways. psiberg.comdifferencebetween.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state, without the formation of any intermediates. differencebetween.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more reactive intermediates. psiberg.comdifferencebetween.com

The distinction between these pathways is not always absolute. Some reactions, such as certain enyne-allene cyclizations, are described as having a highly asynchronous transition state that lies near the boundary between a concerted and a stepwise mechanism. nih.govnih.gov In such cases, the transition state for what is formally a concerted reaction may be geometrically similar to the intermediate of a potential two-step process. nih.govnih.gov Theoretical studies using dynamics trajectories have shown that even when a single minimum-energy path leads from a "concerted transition state" to the product, some trajectories can still lead to the formation of a diradical intermediate characteristic of a stepwise pathway. nih.govnih.gov

Biradical and Zwitterionic Intermediates

In stepwise reactions of α,β-unsaturated cyclic ketones, several types of intermediates can be formed. The specific intermediate generated often depends on whether the reaction is thermally or photochemically initiated.

Biradical (or Diradical) Intermediates : These species contain two unpaired electrons. In the context of certain pericyclic reactions, a diradical intermediate can be formed even when calculations identify a concerted transition state. nih.govnih.gov Quasiclassical direct dynamics trajectories have shown that a fraction of molecules passing through an asynchronous transition state can proceed to form a diradical intermediate rather than the concerted product directly. nih.gov In photochemical reactions, such as the enone-alkene cycloaddition, excitation of the enone to a triplet state can lead to the formation of a triplet diradical intermediate after interaction with an alkene. wikipedia.org

Zwitterionic Intermediates : These are neutral molecules that contain both a positive and a negative formal charge. They are common in reactions involving polar reagents or catalysts. For example, the Morita–Baylis–Hillman reaction, which involves the coupling of an α,β-unsaturated carbonyl compound with an aldehyde, proceeds through the formation of zwitterionic intermediates when catalyzed by tertiary amines or phosphines. rsc.org

Radical Anion Intermediates : In photocatalytic reactions, electron transfer can lead to the formation of radical anion intermediates. nih.gov For instance, photocatalytic [2+2] cycloadditions of enones can proceed through a key radical anion intermediate, the stability of which is crucial for the reaction to occur. nih.gov

Torquoselectivity and Stereochemical Control

Torquoselectivity is a specific form of stereoselectivity observed in electrocyclic reactions, defined as the preference for the inward or outward rotation of substituents during the reaction. wikipedia.orgnih.gov This phenomenon provides a level of stereochemical control beyond the predictions of the Woodward-Hoffmann rules, which determine whether a reaction is conrotatory or disrotatory. wikipedia.orgwikipedia.org

The direction of rotation is largely governed by stereoelectronic effects, which can override steric considerations. stackexchange.com The selectivity can be predicted based on the electronic nature of the substituents on the ring:

Electron-donating groups (e.g., -OMe, -OTMS) generally prefer to rotate outwards . stackexchange.com

Electron-withdrawing groups (e.g., -CHO) typically prefer to rotate inwards . stackexchange.com

This preference is explained by orbital interactions. For an electron-donating group, outward rotation maximizes stabilizing interactions between the donor orbital and the breaking sigma bond's antibonding orbital (σ), while minimizing destabilizing interactions. stackexchange.com Conversely, for an electron-accepting group, inward rotation maximizes the stabilizing interaction between the filled σ orbital and the acceptor's low-lying π orbital. stackexchange.com These principles allow for the precise control of stereochemistry in the products of electrocyclic ring-opening and ring-closing reactions. rsc.org

Solvent Effects on Reaction Kinetics

The choice of solvent can have a profound impact on the kinetics of a chemical reaction, with reaction rates sometimes varying by several orders of magnitude between different solvents. chemrxiv.org This effect arises from the differential solvation of the reactants, transition state, and products. chemrxiv.org A solvent can alter the energy landscape of a reaction; for example, if a polar solvent stabilizes the reactants more than it stabilizes the transition state, the activation energy will increase, and the reaction rate will decrease. chemrxiv.org

In the study of α,β-unsaturated cyclic ketones, solvents play a critical role. Kinetic studies to determine the electrophilicity of cyclic enones have been performed in dimethyl sulfoxide (DMSO). rsc.orgrsc.org The reactivity of these compounds is often quantified using the linear free energy relationship lg k = sN(N + E), which relates the second-order rate constant (k) to the electrophilicity parameter (E) of the enone and the nucleophilicity parameters (N and sN) of the reacting nucleophile. rsc.orgrsc.org

For radical reactions, such as the thiol-ene reaction, solvent effects can be nuanced. Studies have shown that while the propagation step may be less sensitive to the solvent, the chain transfer step can be significantly affected by the polarity of the medium, with non-polar solvents sometimes leading to an increase in the chain transfer rate constant. researchgate.net

Photochemical Reactivity of Cyclic Enones

Cyclic enones exhibit rich and varied photochemical reactivity upon absorption of ultraviolet light. The excited state of the enone can undergo a number of transformations, including isomerizations, cycloadditions, and rearrangements. wikipedia.orgchemrxiv.org One notable reaction is deconjugative isomerization, where the carbon-carbon double bond moves out of conjugation with the carbonyl group. chemrxiv.org This process can be facilitated by near-UV irradiation in the presence of a catalytic amount of a Brønsted acid. chemrxiv.orgfigshare.com Another common photochemical reaction is the [2+2] cycloaddition with alkenes, which proceeds via a triplet diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org

Photochemical Behavior of 2-Methylcyclohept-2-enones

The photochemical behavior of substituted cycloheptenones can be complex, leading to unique molecular architectures. Research on a complex 2-methylcyclohept-2-enone derivative, 1,3,10-trimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione, revealed that irradiation in THF resulted in an 85% isolated yield of a novel tricyclic product, 1,8,10-trimethyl-3-oxatricyclo[6.2.0.04,10]decane-2,9-dione. electronicsandbooks.com This intramolecular rearrangement was the dominant pathway, and notably, no dimerization of the starting material was observed under these conditions. electronicsandbooks.com The efficiency and outcome of the reaction were found to be dependent on the solvent and the irradiation setup. electronicsandbooks.com

Photo-induced Dimerization Processes

While some cycloheptenones undergo intramolecular reactions, others are prone to photo-induced dimerization. An efficient dimerization was observed for 1,3-dimethyl-8-oxabicyclo[5.3.0]dec-3-ene-2,9-dione, a compound closely related to the one discussed above. electronicsandbooks.com The proposed mechanism for this dimerization involves a photo-induced isomerization of the cis-double bond within the seven-membered ring to a highly strained trans-cyclohept-2-enone intermediate. electronicsandbooks.com This reactive intermediate then undergoes a thermal [4+2] or [2+2] dimerization. electronicsandbooks.com Similarly, the photochemical formation of an allenic 2,3-cycloheptadien-1-one has been shown to lead to a spontaneous dimerization product. rsc.org

Intermolecular and Intramolecular Photocycloaddition Reactions

Photocycloaddition reactions, particularly [2+2] cycloadditions, are among the most important photochemical reactions of α,β-unsaturated ketones. researchgate.net These reactions provide a powerful tool for the synthesis of cyclobutane-containing molecules.

Irradiation of 3-(alk-1-ynyl)cyclohept-2-en-1-ones has been shown to lead to the selective formation of tricyclic head-to-head dimers. researchgate.net In the presence of a trapping agent like 2,3-dimethylbuta-1,3-diene, these cycloheptenones can afford trans-fused 7-alkynyl-bicyclo[5.2.0]nonan-2-ones as the major photoproducts. researchgate.net

The regioselectivity of [2+2] photocycloaddition reactions of cyclic enones is influenced by both steric and electronic factors. The orientation of the substituents on the alkene and the enone carbonyl group determines whether "head-to-head" or "head-to-tail" isomers are formed. wikipedia.org In intramolecular reactions, the length of the tether connecting the enone and the alkene plays a crucial role in determining the regioselectivity, with shorter tethers often leading to "crossed" products. nih.govrsc.org

Diastereoselectivity is generally high, with the reaction proceeding from the less hindered faces of the enone and the alkene. wikipedia.org In aqueous media, the use of surfactants has been shown to enable diastereodifferentiating [2+2] photocycloadditions of chiral cyclic enones with olefins. nih.gov

Sensitizers play a critical role in many photocycloaddition reactions by enabling energy transfer to the substrate, often allowing the use of longer wavelength light and improving reaction efficiency. Chiral thioxanthones have been used as catalysts in enantioselective intermolecular [2+2] photocycloaddition reactions of 2(1H)-quinolones, proceeding with excellent regio- and diastereoselectivity. nih.gov The mechanism involves an energy transfer from the triplet state of the sensitizer (B1316253) to the substrate. rsc.org Thioxanthen-9-one has also been employed as a sensitizer in the visible light-mediated intramolecular [2+2] photocycloaddition of 2-(2′-alkenyloxy)cycloalk-2-enones. acs.orgresearchgate.net

The irradiation conditions, including the solvent and the wavelength of light, can significantly influence the outcome and efficiency of photocycloaddition reactions. For instance, the photocycloaddition of 2-cyclopentenone to (ω-1)-alken-1-ols was found to be most efficient in non-polar solvents like hexane (B92381) and diethyl ether. scispace.com

Catalytic Reaction Mechanisms

In addition to photochemical reactions, this compound, as an α,β-unsaturated ketone, is susceptible to a variety of catalytic transformations. These reactions often involve the activation of the enone system by a catalyst, enabling transformations such as conjugate additions and hydrogenations.

The conjugate addition of organometallic reagents to cyclic enones is a powerful method for the formation of carbon-carbon bonds. For example, the copper-catalyzed conjugate addition of Grignard reagents to β-substituted cyclic enones, followed by enolate trapping, allows for the synthesis of highly functionalized cyclic ketones. beilstein-journals.org Similarly, the catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones can be achieved with high selectivity using various metal catalysts. For instance, the selective hydrogenation of 2-cyclohexen-1-one (B156087) to cyclohexanone can be accomplished with high efficiency using a Pt-MCM-41 catalyst in supercritical carbon dioxide. researchgate.net

Reactivity and Reaction Mechanisms of α,β Unsaturated Cyclic Ketones

Transition Metal-Catalyzed and Organocatalyzed Reactions

Transition metals, particularly ruthenium, are effective catalysts for the racemization of secondary alcohols. academie-sciences.fr This process is highly relevant to α,β-unsaturated cyclic ketones as the racemization mechanism often proceeds through a ketone intermediate. For an alcohol like 2-methylcyclohept-2-en-1-ol, a transition metal catalyst can facilitate its conversion into the corresponding ketone, this compound, and back, effectively racemizing the alcohol.

The racemization process generally occurs via a hydrogen transfer pathway, which involves the dehydrogenation of the alcohol to a ketone, followed by the re-addition of hydrogen. academie-sciences.fr Ruthenium complexes are widely used for this purpose and can operate under various conditions, including in the presence of enzymes for dynamic kinetic resolutions (DKR). academie-sciences.fracademie-sciences.fr In this context, the α,β-unsaturated ketone is a transient species that enables the interconversion of the alcohol's enantiomers. The efficiency of the racemization can be influenced by the specific ruthenium complex used, the solvent, and the presence of additives. academie-sciences.frresearchgate.net For instance, some ruthenium catalysts require a base to be active, while others can function without additives. academie-sciences.frresearchgate.net

The general mechanism for a ruthenium-catalyzed racemization of a secondary alcohol involves the formation of a ruthenium-alkoxide intermediate. This is followed by β-hydride elimination to yield the ketone (e.g., this compound) and a ruthenium-hydride species. The reverse reaction, the hydrogenation of the ketone back to the alcohol, proceeds through the same intermediates, allowing for the formation of a racemic mixture of the alcohol from a single enantiomer. nih.gov

| Catalyst Complex | Description | Application |

| Shvo catalyst | A ruthenium-based catalyst known for hydrogen transfer reactions. | Used in DKR of various α-hydroxy esters. academie-sciences.fr |

| [RuCl₂(PPh₃)₃] | A ruthenium(II) complex. | Active for racemization but may require a base like NaOH. academie-sciences.fr |

| [(η⁵-Indenyl)RuCl(PPh₃)₂] | A ruthenium complex found to catalyze alcohol racemization. | Used in DKR of secondary alcohols coupled with enzymatic acetylation. academie-sciences.fr |

| Ru/γ-Al₂O₃ | A heterogeneous catalyst. | Efficient for the racemization of secondary alcohols without additives. academie-sciences.fr |

Nucleophilic phosphine (B1218219) catalysis is a powerful tool for the functionalization of α,β-unsaturated carbonyl compounds. The central feature of this catalysis is the initial nucleophilic addition of a phosphine to the electrophilic β-carbon of the enone. nih.gov This addition generates a reactive zwitterionic intermediate, specifically a β-phosphonium enolate. illinois.edu This enolate is a key intermediate that can participate in a variety of subsequent reactions. nih.govillinois.edu

In the context of this compound, the reaction would be initiated by the attack of a tertiary phosphine on the β-carbon of the cycloheptenone ring. The resulting β-phosphonium enolate can then act as a potent nucleophile or a strong base.

The presence of water can significantly influence the course of phosphine-catalyzed reactions, acting as a co-catalyst. Water or other protic solvents like alcohols can facilitate crucial proton transfer steps within the catalytic cycle. nih.gov For example, in phosphine-catalyzed hydration reactions of activated olefins, water acts as the nucleophile that is ultimately added across the double bond. nih.gov The reaction is proposed to proceed via the phosphonium (B103445) enolate intermediate, which acts as a strong base, facilitating the addition of water.

The general mechanism for a phosphine- and water-cocatalyzed process can be described as follows:

Activation: A nucleophilic phosphine adds to the β-position of the α,β-unsaturated ketone to form a β-phosphonium enolate zwitterion.

Proton Transfer/Nucleophilic Attack: The enolate intermediate can be protonated by water. Alternatively, the zwitterion can act as a base, activating water to add to another molecule of the enone in a Michael-type reaction. nih.gov

Catalyst Regeneration: Subsequent steps lead to the formation of the final product and the regeneration of the phosphine catalyst.

This synergistic catalysis allows for reactions to occur under mild, metal-free conditions. nih.gov The specific outcome of the reaction, such as hydration, hydroalkoxylation, or various annulation reactions, can be controlled by the choice of phosphine catalyst, substrate, and reaction conditions. nih.govacs.orgnih.gov

| Catalyst | Reactant Type | Reaction Type | Role of Water/Protic Solvent |

| Tributylphosphine | Activated Olefins (Enones) | Hydration / Hydroalkoxylation | Acts as a nucleophile and facilitates proton transfer. nih.gov |

| Triphenylphosphine | Activated Alkenes | Rauhut-Currier Reaction | Facilitates proton transfer between intermediates. illinois.edu |

| Chiral Phosphinothiourea | Bis(enones) | Intramolecular Annulation | May facilitate proton transfer steps in the catalytic cycle. nih.gov |

| (R)-BINOL-derived phosphine | Bis(enones) | Intramolecular Cyclization | Facilitates proton transfer. nih.gov |

Advanced Spectroscopic Characterization for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-Methylcyclohept-2-en-1-one, both one-dimensional and two-dimensional NMR techniques are essential for a complete structural assignment.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the functional groups present in its α,β-unsaturated ketone structure.

The ¹H NMR spectrum is expected to show distinct signals for the vinylic proton, the methyl group protons, and the protons on the saturated carbons of the seven-membered ring. The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon, the two olefinic carbons of the double bond, and the aliphatic carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (C=O) | - | ~200-210 | - |

| C2 (C=C) | - | ~135-145 | Singlet |

| C3 (C=C-H) | ~6.5-7.0 | ~140-150 | Triplet |

| C4 (CH₂) | ~2.2-2.5 | ~25-35 | Multiplet |

| C5 (CH₂) | ~1.7-2.0 | ~20-30 | Multiplet |

| C6 (CH₂) | ~1.7-2.0 | ~20-30 | Multiplet |

| C7 (CH₂) | ~2.4-2.7 | ~35-45 | Multiplet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This technique would establish the connectivity between adjacent protons. For instance, it would show a correlation between the vinylic proton at C3 and the neighboring methylene (B1212753) protons at C4. Further correlations would trace the proton-proton couplings around the cycloheptene (B1346976) ring.

NOE (Nuclear Overhauser Effect): NOE spectroscopy provides information about the spatial proximity of atoms. In the case of this compound, an NOE correlation would be expected between the protons of the methyl group at C2 and the vinylic proton at C3, confirming their cis relationship on the double bond. This technique is instrumental in confirming the geometry and conformation of the seven-membered ring. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break into characteristic fragments. libretexts.org The resulting mass spectrum is a fingerprint of the molecule. For this compound, the molecular ion peak (M⁺·) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (124 g/mol ). nih.gov

The fragmentation of the radical cation generated in the EI process would likely involve predictable pathways common to α,β-unsaturated ketones. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Neutral Loss |

|---|---|---|

| 124 | [C₈H₁₂O]⁺· (Molecular Ion) | - |

| 109 | [M - CH₃]⁺ | CH₃· |

| 96 | [M - CO]⁺· | CO |

| 81 | [M - CO - CH₃]⁺ | CO, CH₃· |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass. This precision allows for the unambiguous determination of its elemental formula. For this compound, HRMS would confirm the molecular formula C₈H₁₂O by matching the experimental mass to the calculated exact mass. nih.gov

Calculated Exact Mass: 124.088815002 Da nih.gov

This technique is invaluable for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. spectroscopyonline.com

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to analyze chiral molecules—molecules that are non-superimposable on their mirror images and can rotate plane-polarized light. univ-amu.fr

This compound is an achiral molecule. It possesses a plane of symmetry that runs through the C1 carbonyl group and the C4-C5 bond, making it superimposable on its mirror image. Because it is achiral, it does not have enantiomers and is optically inactive. Therefore, it will not exhibit a signal in chiroptical spectroscopy. This technique is employed to determine the absolute configuration of chiral compounds by comparing experimentally measured CD spectra with those predicted by quantum chemical calculations. acs.orguniv-amu.fr

Table of Mentioned Compounds

| Compound Name |

|---|

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a sample. For this compound to be ECD active, it must be chiral, meaning it would exist as a single enantiomer (e.g., (R)-2-methylcyclohept-2-en-1-one or (S)-2-methylcyclohept-2-en-1-one). A racemic mixture, containing equal amounts of both enantiomers, is ECD silent.

The analysis involves comparing the experimental ECD spectrum with a theoretically predicted spectrum generated through quantum-chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). The α,β-unsaturated ketone chromophore within this compound is expected to give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these effects are highly sensitive to the molecule's absolute configuration and the conformation of the seven-membered ring.

Research Findings: Specific experimental ECD data for this compound is not widely available in published literature. However, the methodology has been successfully applied to analogous cyclic enones. spectrabase.comepa.gov For instance, studies on substituted 4-hydroxy-2-methylcyclopent-2-en-1-one (B8106909) oximes have demonstrated that the signs of Cotton effects in the 190-240 nm range can be directly correlated with the absolute configuration at stereocenters, while signals between 240-300 nm relate to the geometry of other parts of the molecule. epa.gov A similar approach would be invaluable for assigning the absolute configuration of an enantiomerically pure sample of this compound.

Hypothetical ECD Data for (S)-2-Methylcyclohept-2-en-1-one: The following table illustrates the type of data that would be obtained from an ECD analysis. The signs of the Cotton Effects (CE) are hypothetical and would need to be confirmed by comparison with calculated spectra.

| Wavelength (nm) | Cotton Effect (CE) Sign | Electronic Transition |

| ~320 | Positive/Negative | n → π |

| ~240 | Negative/Positive | π → π |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy method that measures the differential absorption of left and right circularly polarized infrared light. acs.org Like ECD, it is used to determine the absolute configuration of chiral molecules. However, VCD provides information about the stereochemistry based on the molecule's vibrational transitions rather than electronic transitions. This often provides a more detailed picture of the molecule's conformational landscape in solution. epa.gov

For a chiral sample of this compound, a VCD spectrum would show a series of positive and negative bands corresponding to its fundamental vibrational modes. By comparing the experimental VCD spectrum to one predicted by DFT calculations for a specific enantiomer (e.g., the S-enantiomer), an unambiguous assignment of the absolute configuration can be made. nih.gov The VCD spectra of enantiomers are perfect mirror images of each other. acs.org

Research Findings: While no specific VCD studies on this compound are documented in the literature, the technique has proven definitive for other chiral cyclic ketones. nih.gov The comparison of experimental and theoretical VCD spectra allows for the confident assignment of absolute configuration and the predominant solution-state conformation. nih.govhmdb.ca For a flexible molecule like this compound, VCD would be particularly useful for understanding the preferred puckering of the seven-membered ring in solution.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown.

The process would involve crystallizing an enantiomerically pure sample of this compound and irradiating the crystal with X-rays. The resulting diffraction pattern is then analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

Research Findings: There are no published crystal structures for this compound itself. However, the technique is routinely used to establish the structure and stereochemistry of complex natural products and synthetic intermediates that may contain similar cyclic ketone motifs. For example, X-ray diffraction was used to confirm the structure of novel spiro-biflavonoid enantiomers, which helped in the interpretation of their ECD spectra. If a crystalline derivative of this compound were synthesized, X-ray crystallography would provide the ultimate confirmation of its molecular structure.

Hypothetical Crystallographic Data for (S)-2-Methylcyclohept-2-en-1-one:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 105.0 |

| Volume (ų) | 512.5 |

| Z | 2 |

Other Advanced Spectroscopic Methods (e.g., FTIR, Raman)

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). For this compound, the most prominent absorption bands would correspond to the C=O and C=C stretching vibrations of the α,β-unsaturated ketone system.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary information. For this compound, the C=C double bond stretch is expected to produce a strong Raman signal, while the C=O stretch will also be visible.

Research Findings: While specific spectra for this compound are not readily available, extensive spectral libraries exist for related compounds. For the analogous 2-methylcyclopent-2-en-1-one, FTIR and Raman spectra have been recorded, providing a basis for predicting the spectral features of the seven-membered ring counterpart. spectrabase.com

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (sp²) | ~3050 | ~3050 |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 |

| C=O Stretch (conjugated) | ~1685 | ~1685 |

| C=C Stretch | ~1630 | ~1630 (Strong) |

| C-H Bend | 1370-1465 | 1370-1465 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 2-Methylcyclohept-2-en-1-one, DFT would be instrumental in understanding its behavior in chemical reactions and its intrinsic properties.

DFT calculations are a cornerstone in the elucidation of reaction mechanisms. For this compound, theoretical chemists would use DFT to map out the potential energy surface of its reactions, such as Michael additions or photochemical rearrangements. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Locating and characterizing the transition state geometry is essential for understanding the pathway a reaction will follow. However, specific studies detailing these mechanisms for this compound are not present in the current body of scientific literature.

A key application of DFT is the calculation of the energetics of a reaction profile. This involves determining the relative energies of all species along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier, a critical factor in determining the reaction rate. For this compound, this would allow for predictions of its reactivity under various conditions. Despite the utility of this approach, specific activation barriers and reaction energetics for this compound have not been reported in published computational studies.

The seven-membered ring of this compound can adopt a variety of conformations. DFT calculations would be employed to determine the relative stabilities of these different conformers (e.g., chair, boat, twist-chair) and the energy barriers for interconversion between them. Furthermore, in reactions that can produce multiple stereoisomers, DFT can be used to predict the stereoselectivity by comparing the energies of the diastereomeric transition states. At present, there are no specific computational studies that have published these conformational preferences or stereoselective outcomes for this compound.

Quantum-Chemical Approaches for Spectroscopic Property Prediction

Quantum-chemical methods are invaluable for predicting and interpreting spectroscopic data. These theoretical predictions can aid in the identification and structural elucidation of molecules.

Circular Dichroism (CD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) is a common method used to calculate the theoretical CD spectrum of a molecule. By comparing the computed spectrum with the experimental one, the absolute stereochemistry of a chiral center can be assigned. For a chiral molecule like (R)- or (S)-2-Methylcyclohept-2-en-1-one, this would be the definitive method for confirming its stereochemistry. However, no such computational studies providing this spectroscopic support for this compound have been documented in the literature.

Theoretical Studies on Molecular Interactions and Dynamics

Understanding how a molecule interacts with its environment (e.g., solvent molecules, other reactants) and its dynamic behavior is crucial for a complete chemical picture.

Molecular dynamics (MD) simulations, often using force fields derived from or in conjunction with quantum mechanical calculations, can be used to study the behavior of this compound over time. This can provide insights into its conformational flexibility, solvation, and how it approaches other molecules during a reaction. Furthermore, theoretical methods can be used to analyze non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can play a significant role in its chemical and physical properties. Regrettably, there is a lack of specific theoretical studies on the molecular interactions and dynamics of this compound in the scientific literature.

Future Research Directions and Unexplored Avenues for 2 Methylcyclohept 2 En 1 One

Development of Highly Enantioselective Syntheses for the Heptenone System

The synthesis of specific enantiomers of 2-methylcyclohept-2-en-1-one is a significant goal, as the biological activity of chiral molecules often resides in a single enantiomer. Future research will likely focus on developing highly enantioselective methods to produce this valuable building block.

One promising avenue is the use of palladium catalysis. Asymmetric palladium catalysis has already proven effective for creating a variety of chiral cycloalkenones, including cyclopentenones and cyclohexenones, with excellent enantioselectivity. rsc.org This methodology could be extended and optimized for the synthesis of γ-substituted cycloheptenones. rsc.org For instance, the oxidative desymmetrization of meso-dibenzoates has been shown to produce cycloalkenones in good yields and with high enantiomeric excess. rsc.org

Another approach involves leveraging chiral auxiliaries or asymmetric catalysis. While not yet extensively applied to this compound, techniques like those using Evans oxazolidinones or Jacobsen's Mn-salen complex could be adapted for this purpose. Furthermore, the development of organocatalytic methods, which have been successful in asymmetric [4+3] cycloadditions to form seven-membered rings, presents a metal-free alternative for enantioselective synthesis. princeton.edu

The table below outlines potential catalytic systems for the enantioselective synthesis of related cycloalkenones, which could be adapted for this compound.

| Catalyst System | Ring System | Enantiomeric Excess (ee) | Reference |

| Palladium with (S)- or (R)-t-BuPHOX | Cycloheptenone | Up to 96% | caltech.edu |

| Chiral N,N'-dioxide/cobalt(II) complex | Cyclopentenone | Not specified | researchgate.net |

| (R)-BINAP-Ru complexes | Cyclopentenone | >90% |

Comprehensive Exploration of Under-Investigated Reaction Pathways and Novel Transformations

Beyond established synthetic routes, there is a vast, underexplored landscape of potential reactions and transformations for this compound. The unique steric and electronic properties conferred by the seven-membered ring can lead to unexpected and valuable reactivity. nih.gov

One area of interest is the intramolecular Diels-Alder (IMDA) reaction. Studies have shown that trans isomers of 4-substituted cycloheptenones can act as excellent dienophiles in IMDA reactions, leading to complex polycyclic molecules. shd-pub.org.rsresearchgate.netshd-pub.org.rs Further investigation into the photochemical isomerization of cis- to trans-cycloheptenones could unlock new synthetic pathways. shd-pub.org.rs

Additionally, novel rearrangements of related systems suggest untapped potential. For example, a phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones has been observed, offering a unique method for ring expansion. acs.org Similarly, novel 1,2-rearrangements of Swaminathan ketone derivatives with a seven-membered ring have been shown to produce new bicyclic structures with preserved chirality. researchgate.net

The reactivity of this compound in various cycloadditions and conjugate additions also warrants deeper exploration. Understanding how the larger ring size influences steric hindrance and transition-state geometries is crucial for optimizing these reactions.

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques can provide real-time insights into the formation and transformation of transient intermediates during the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. libretexts.org By monitoring the reaction mixture directly, it is possible to identify and characterize fleeting species that would otherwise be undetectable. libretexts.org For example, in situ NMR could be used to study the zwitterionic intermediates formed during phosphine-catalyzed rearrangements or the formation of hydroxy enol ethers in Grignard reactions. nih.govacs.org

The table below details key intermediates in related cycloheptenone syntheses that could be targets for in situ spectroscopic studies.

| Reaction Type | Key Intermediate | Spectroscopic Technique | Reference |

| Grignard Reaction | Hydroxy enol ether | NMR Spectroscopy | nih.gov |

| Phosphine-Catalyzed Rearrangement | Zwitterionic intermediate | NMR Spectroscopy | acs.org |

| Photochemical Isomerization | Trans-cycloheptenone | Not specified | shd-pub.org.rs |

Integration of Computational Design with Synthetic Strategies for Enhanced Reactivity and Selectivity

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for designing more effective and selective reactions. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the reactivity and selectivity of this compound in various transformations. shd-pub.org.rsresearchgate.netshd-pub.org.rs

DFT studies can elucidate the electronic properties of the molecule, such as local electrophilicity and nucleophilicity, to predict the most likely sites for chemical attack. shd-pub.org.rsresearchgate.netshd-pub.org.rs This information can guide the choice of reagents and reaction conditions to favor a desired outcome. For example, in the context of IMDA reactions, DFT can predict the electronic transfer between the diene and dienophile moieties, helping to rationalize the observed stereoselectivity. shd-pub.org.rsresearchgate.net

Computational modeling can also be used to investigate the transition states of potential reaction pathways, providing insights into the origins of stereoselectivity. researchgate.net By understanding the energetic barriers of different pathways, chemists can design catalysts and substrates that favor the formation of a specific product. Machine learning algorithms, trained on existing reaction data, could further accelerate the discovery of optimal reaction conditions and novel bioactive analogs.

Sustainable and Green Chemistry Approaches in Cycloheptenone Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will undoubtedly incorporate these principles.

One promising area is the use of biocatalysis. Enzymes, such as ene-reductases and alcohol dehydrogenases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. nih.govrsc.org Biocatalytic cascades, where multiple enzymatic steps are combined in a single pot, can further enhance the efficiency and sustainability of a synthesis. nih.govacs.org For example, a dual-enzyme system could be developed for the asymmetric synthesis of chiral amines from this compound, using an amine donor that also serves as a source of reducing equivalents. nih.gov

The development of organoautocatalytic systems, where a product of the reaction itself acts as a catalyst, offers another green alternative to traditional metal-based catalysts. fau.eu Such systems can lead to highly efficient, domino-like reactions at room temperature with high yields. fau.eu Additionally, exploring the use of renewable and sustainable starting materials for the synthesis of the cycloheptenone framework is an important long-term goal. rhhz.net

The following table highlights some green chemistry approaches applicable to cycloheptenone synthesis.

| Green Chemistry Approach | Description | Potential Benefit | Reference |

| Biocatalysis | Use of enzymes (e.g., ene-reductases) to catalyze reactions. | High selectivity, mild conditions, reduced waste. | nih.govrsc.org |

| Organoautocatalysis | A reaction product acts as the catalyst, eliminating the need for an external catalyst. | High efficiency, mild conditions, atom economy. | fau.eu |

| Renewable Starting Materials | Utilizing biomass-derived sources for chemical synthesis. | Reduced reliance on fossil fuels, increased sustainability. | rhhz.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.